molecular formula C9H12O2S B1207467 5-(2-Thienyl)Pentanoic Acid CAS No. 21010-06-0

5-(2-Thienyl)Pentanoic Acid

Cat. No.: B1207467
CAS No.: 21010-06-0
M. Wt: 184.26 g/mol
InChI Key: OQFTZRHAQGXEQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thienyl)Pentanoic Acid typically involves the reaction of thiophene with a suitable pentanoic acid derivative. One common method is the Friedel-Crafts acylation of thiophene using glutaric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Thienyl)Pentanoic Acid undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Thiophene-2-carboxylic acid.

    Reduction: 5-(2-Thienyl)Pentanol.

    Substitution: 5-(2-Bromothienyl)Pentanoic Acid.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Research

5-(2-Thienyl)pentanoic acid has been studied for its role as a hapten in the development of antibodies against arylcyclohexylamines, which are known for their psychoactive properties. The compound was utilized to synthesize haptens that were covalently bound to bovine serum albumin for immunization studies. The resulting antibodies showed significant cross-reactivity with phencyclidine (PCP) and related compounds, indicating its potential use in drug development and immunoassays .

2. Drug Design

The compound's structural features make it a candidate for designing new drugs targeting the PCP receptor. Studies have shown that derivatives of this compound can be modified to enhance binding affinity and selectivity towards specific receptors, offering pathways for developing novel therapeutics for neurological disorders .

Biochemical Applications

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its thienyl group may interact with the active sites of enzymes, leading to inhibition that could be beneficial for studying metabolic disorders or developing enzyme inhibitors as therapeutic agents .

2. Lipid Derivatives

As a fatty acid derivative, this compound has potential applications in lipid chemistry. It can be used to synthesize lipid conjugates that may enhance the solubility and bioavailability of hydrophobic drugs, thus improving their pharmacokinetic profiles when used in drug formulations .

Material Science

1. Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its unique structure allows it to participate in polymerization reactions, potentially leading to the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial uses .

2. Nanotechnology

In nanotechnology, this compound can be utilized to functionalize nanoparticles or nanostructures, enhancing their stability and dispersibility in various solvents. This application is crucial for developing nanocarriers for drug delivery systems .

Case Studies

StudyFocusFindings
Study on Antibodies Against ArylcyclohexylaminesImmunologyDemonstrated that antibodies generated against this compound derivatives showed significant binding affinity to PCP receptors, indicating potential for therapeutic developments .
Enzyme Inhibition ResearchBiochemistryFound that this compound effectively inhibited specific metabolic enzymes, suggesting its utility in metabolic disorder studies .
Polymer Synthesis ExperimentMaterial ScienceUtilized as a monomer leading to polymers with enhanced mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)Pentanoic Acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)Pentanoic Acid
  • 5-(2-Hydroxy-3-Methoxy-Phenyl)Pentanoic Acid
  • 5-(4-Methoxy-Phenyl)Pentanoic Acid

Comparison: 5-(2-Thienyl)Pentanoic Acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl-substituted counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Biological Activity

5-(2-Thienyl)Pentanoic Acid (CAS No. 21010-06-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by its thienyl group attached to a pentanoic acid backbone. Its molecular formula is C9H10O2SC_9H_{10}O_2S, and it has a molecular weight of approximately 182.24 g/mol. The compound's structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. It has been shown to inhibit certain enzymes that play a role in metabolic pathways, which can lead to therapeutic effects in various conditions.

Biochemical Pathways

The compound is known to influence several biochemical pathways, including those related to inflammation and cellular metabolism. Its action may involve modulation of signaling pathways that are critical for cell survival and proliferation.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce markers of inflammation in animal models, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties, effectively inhibiting the growth of certain bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes essential for bacterial survival.

In Vivo Studies

  • Anti-inflammatory Activity : A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Effects : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing a notable reduction in bacterial counts compared to untreated controls .
  • Cell Proliferation : In cancer research, this compound was found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced paw edema in rat models
AntimicrobialInhibited growth of Staphylococcus aureus
AnticancerInhibited proliferation in cancer cell lines

Properties

IUPAC Name

5-thiophen-2-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFTZRHAQGXEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175219
Record name 5-(2-Thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21010-06-0
Record name 5-(2-Thienyl)valeric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021010060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Thienyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-(2-thienyl)pentanoate (15.40 g), sodium hydroxide (NaOH) (2.90 g), water (H2O) (18 ml), and tetrahydrofuran (THF) (100 ml) was stirred at reflux for 2.5 hours. The reaction mixture was poured into a mixture of water and diethyl ether (Et2O). The aqueous layer was separated, and acidified with 6 N hydrochloric acid (HCl), and extracted with ethyl acetate (AcOEt). The organic layer was washed with water and brine, and dried over magnesium sulfate (MgSO4), and evaporated to give 5-(2-thienyl)pentanoic acid (12.07 g) as an oil.
Name
ethyl 5-(2-thienyl)pentanoate
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(2-thenoyl)butyric acid (9.2 g) was dissolved in 60 ml of diethylene glycol and 30 ml of hydrazine hydrate added. After heating the mixture to 120° C. gradual addition of potassium hydroxide (13.6 g) was begun. Low boiling components were distilled out of the reaction mixture until the reaction mixture temperature reached 210° C. After cooling to room temperature water was added to the reaction mixture followed by 6N hydrochloric acid. This mixture was extracted with benzene, the benzene dried over sodium sulfate, filtered through a pad of charcoal, and concentrated under vacuum. A solid residue was obtained after trituration with ligroine, cooling and scratching. Yield 5.5 g. N.M.R. (CDCl3)δ1.76 (m, 4H), 2.42 (m, 2H), 2.88 (m, 2H), 6.80 (m, 1H), 6.90 (m, 1H), 7.12 (m, 1H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.